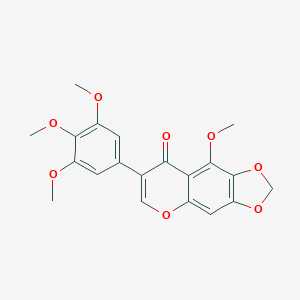

Irisflorentin

Übersicht

Beschreibung

Irisflorentin is a bioactive constituent derived from the root of Belamcanda chinensis (L.) DC, displaying notable anti-inflammatory and anti-tumor activities. It belongs to the class of compounds known as isoflavones, which are a type of naturally occurring flavonoids. This compound has been a subject of extensive research due to its pharmacological actions, including its role in metabolic pathways such as oxidation, demethylation, and glucuronidation, and its potential for causing drug-drug interactions (Xiao Zhang et al., 2021).

Synthesis Analysis

The in vitro metabolism of irisflorentin has been investigated using liver microsomes and hepatocytes, leading to the identification of various metabolites. These studies provide insights into the metabolic fate of irisflorentin and its potential interactions within the human body. Metabolite M10, identified as 6,7-dihydroxy-5,3',4',5'-tetramethoxy isoflavone, was biosynthesized and characterized, revealing the complexity of irisflorentin's metabolic pathways (Xiao Zhang et al., 2021).

Molecular Structure Analysis

The molecular structure of irisflorentin and its metabolites has been elucidated through high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. This detailed analysis aids in understanding the compound's functional groups and their implications for its biological activities and interactions (Xiao Zhang et al., 2021).

Chemical Reactions and Properties

Irisflorentin undergoes several chemical reactions, including oxidation, demethylation, and glucuronidation, as part of its metabolic process. These reactions are crucial for its bioavailability and pharmacological effects, highlighting the compound's dynamic behavior in biological systems (Xiao Zhang et al., 2021).

Physical Properties Analysis

While specific studies focusing on the physical properties of irisflorentin (such as solubility, melting point, and crystalline structure) were not directly identified in the provided literature, these properties are essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

Chemical Properties Analysis

The chemical properties of irisflorentin, including its reactivity with biological molecules, stability under various conditions, and interaction with enzymes like cytochrome P450 (CYP) 1A2 and 3A4, are fundamental to its biological effects. The inhibition of enzymes by compounds like α-naphthoflavone and ketoconazole significantly affects the formation of its metabolites, demonstrating irisflorentin's chemical interactions within biological systems (Xiao Zhang et al., 2021).

Wissenschaftliche Forschungsanwendungen

Medicinal and Pharmacological Applications

Irisflorentin, a flavonoid found in Belamcanda chinensis, is recognized for its significant biological potential and therapeutic effectiveness in medicine. It has been identified as having biological effectiveness against Parkinson's disease, inflammation, cancer, brain disorders, and as an α-glucosidase inhibitor. Its immunotherapeutic adjuvant properties in medicine are also notable. The pharmacokinetics and metabolism of irisflorentin, including its separation, identification, and estimation in biological samples, have been extensively researched (Patel, 2023).

Immunomodulatory Effects

Research has shown that irisflorentin can modulate the properties of dendritic cells and reduce allergic contact hypersensitivity responses. This indicates its potential as an immunotherapeutic adjuvant through its capability to modulate dendritic cells properties (Ru-Huei Fu et al., 2015).

Anti-inflammatory Properties

Irisflorentin has demonstrated anti-inflammatory activity in macrophages. It effectively reduces the transcriptional and translational levels of inducible nitric oxide synthase, as well as the production of nitric oxide, and significantly inhibits pro-inflammatory cytokines. Its mechanism primarily involves the ERK1/2 and p38 pathways (Yuan Gao et al., 2014).

Metabolic Pathways and Pharmacokinetics

The metabolic pathways of irisflorentin, such as oxidation, demethylation, and glucuronidation, have been studied. Metabolite characterization is crucial for predicting human metabolism and potential drug-drug interactions caused by irisflorentin (Xiao Zhang et al., 2021).

Potential in Parkinson’s Disease Therapy

Irisflorentin has shown promise in ameliorating Parkinson’s disease in models. It prevents α-synuclein accumulation and improves dopaminergic neuron degeneration, indicating its potential as an anti-parkinsonian drug candidate (Yue-Mi Chen et al., 2015).

Allergic Inflammation Suppression

Studies indicate that irisflorentin can suppress histamine release and secretion of pro-inflammatory cytokines in mast cells, suggesting its role in mitigating mast cell-mediated allergic inflammation (Yunxing Li & F. Meng, 2019).

Safety And Hazards

Irisflorentin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child .

Zukünftige Richtungen

The future research on Irisflorentin could allow this molecule to be used in clinical and health food . The research gaps in the biosynthesis pathway and biotransformation or supplementing the deficiencies of ADME properties of Irisflorentin are the fundamental directions for disclosing its biosynthetic approach and bioavailability information .

Eigenschaften

IUPAC Name |

9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISXUTCDCPHJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194575 | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Irisflorentin | |

CAS RN |

41743-73-1 | |

| Record name | Irisflorentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisflorentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

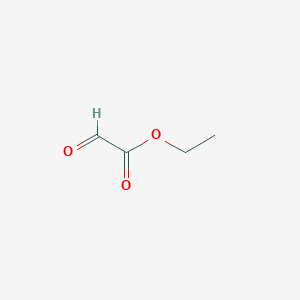

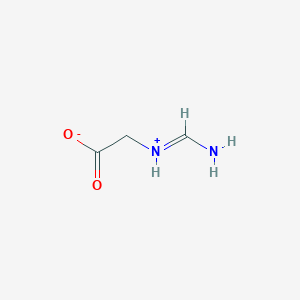

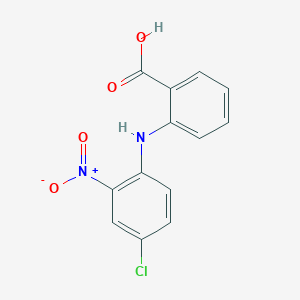

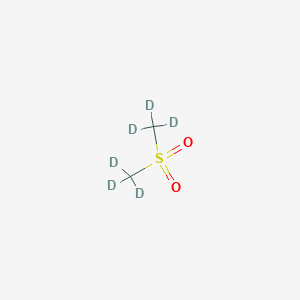

Retrosynthesis Analysis

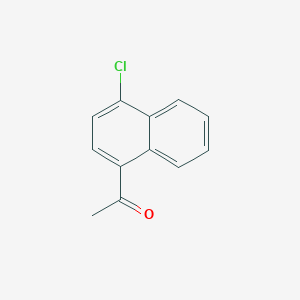

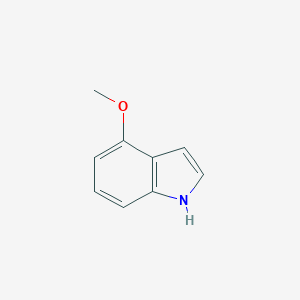

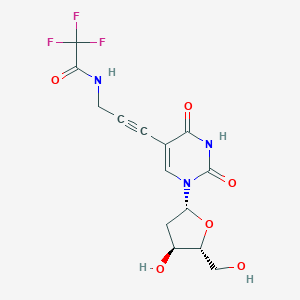

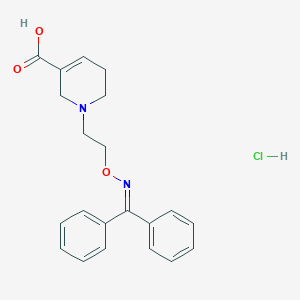

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

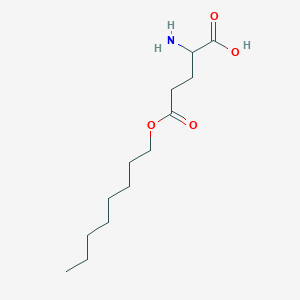

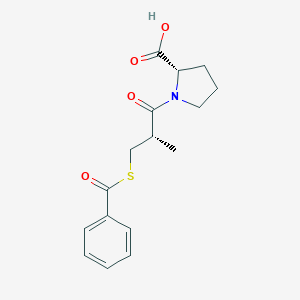

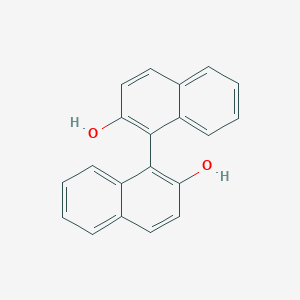

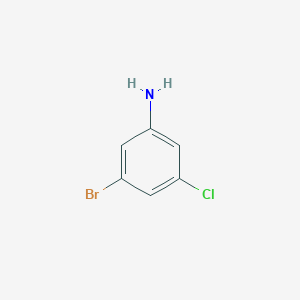

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)